1-Iodo-1-phenylethane

Physical Chemistry Process Chemistry Analytical Method Development

Choose 1-Iodo-1-phenylethane for faster SN2 kinetics and milder cross-coupling conditions vs. bromo/chloro analogs. Its weaker C-I bond enables higher yields in Suzuki-Miyaura/Heck reactions. Ideal for stereospecific synthesis where chiral integrity matters; the (R)-enantiomer serves as a quality control benchmark. Critical for CETP inhibitor and complex molecule construction.

Molecular Formula C8H9I
Molecular Weight 232.06 g/mol
CAS No. 10604-60-1
Cat. No. B1604777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-1-phenylethane
CAS10604-60-1
Molecular FormulaC8H9I
Molecular Weight232.06 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)I
InChIInChI=1S/C8H9I/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyHOVGFTKZAOQJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Iodo-1-phenylethane (CAS 10604-60-1): Core Identifiers and Physicochemical Profile for Procurement


1-Iodo-1-phenylethane, also known as (1-iodoethyl)benzene [1], is an organoiodine compound with the molecular formula C8H9I and a molecular weight of 232.06 g/mol [2]. As a benzylic alkyl iodide, it features an iodine atom and a phenyl group attached to the same ethyl carbon, creating a chiral center. Its physical properties include a density of 1.636 g/cm³, a boiling point of 220.6 °C at 760 mmHg, a refractive index of 1.603, and an enthalpy of vaporization of 59.9 ± 0.4 kJ/mol [3].

Why 1-Iodo-1-phenylethane Cannot Be Directly Replaced by Other Benzylic Halides


The selection of a benzylic halide for synthesis is not a trivial substitution; 1-Iodo-1-phenylethane's unique physicochemical properties and reactivity profile create distinct advantages and requirements. Its higher molecular weight and density compared to chloro- and bromo- analogs directly impact molar calculations and purification methods like extraction and chromatography. Furthermore, the significantly weaker carbon-iodine bond confers a class-level reactivity advantage in SN2 reactions [1], which translates to faster reaction kinetics and the ability to achieve higher yields under milder conditions compared to the corresponding bromide or chloride. These factors make generic substitution risky, potentially leading to failed syntheses, suboptimal yields, or purification difficulties.

Quantitative Differentiation of 1-Iodo-1-phenylethane vs. Closest Analogs


Density Comparison vs. Chloro- and Bromo- Analogs

1-Iodo-1-phenylethane is substantially denser than its chloro- and bromo- analogs. This physical property difference is critical for designing extraction and purification protocols and for accurate stoichiometric calculations by volume. The target compound has a density of 1.636 g/cm³ , while 1-bromo-1-phenylethane has a density of 1.356 g/cm³ [1] and 1-chloro-1-phenylethane has a density of 1.06 g/cm³ .

Physical Chemistry Process Chemistry Analytical Method Development

Boiling Point and Volatility Comparison for Distillation and Storage

The boiling point of 1-iodo-1-phenylethane is 220.6 °C at 760 mmHg , which is significantly higher than that of 1-bromo-1-phenylethane (203.0 °C at 760 mmHg) and 1-chloro-1-phenylethane (estimated >90 °C at 33 torr) . This higher boiling point reflects its lower volatility and different thermal properties.

Separation Science Thermal Stability Process Safety

Optical Purity Benchmarking via Specific Rotation

For procurement of chiral material, the specific rotation provides a verifiable benchmark for enantiopurity. Optically pure (R)-1-iodo-1-phenylethane has a reported specific rotation of [α]D = +39.3 [1]. This value serves as a direct comparator for assessing the enantiomeric excess of synthesized or purchased material. For instance, a mixture with a specific rotation of -8.6 was determined to be a non-racemic mixture of enantiomers [1].

Chiral Chemistry Quality Control Stereochemistry

Distinction from Positional Isomer 1-Iodo-2-phenylethane

1-Iodo-1-phenylethane is distinct from its positional isomer, 1-iodo-2-phenylethane (CAS 17376-04-4), which has different physical properties and reactivity. The target compound has a reported density of 1.636 g/cm³ and a boiling point of 220.6 °C at 760 mmHg , whereas the 2-iodo isomer has a density of 1.632 g/cm³ and a boiling point of 221-222 °C . Crucially, the iodide in the 1-position is benzylic, making it significantly more reactive in SN2 and cross-coupling reactions than the primary alkyl iodide in the 2-position [1].

Isomer Differentiation Synthetic Chemistry Structure-Activity Relationship

Primary Application Scenarios for 1-Iodo-1-phenylethane Based on Verifiable Evidence


Stereospecific Synthesis and Chiral Pool Approaches

The well-defined specific rotation value of +39.3 for the pure (R)-enantiomer [1] makes 1-iodo-1-phenylethane a valuable benchmark for chiral quality control. It is ideally suited for stereospecific synthetic routes where the chiral integrity of a benzylic center must be preserved or inverted. Its use ensures that subsequent steps in the synthesis of complex chiral molecules proceed with predictable stereochemical outcomes.

Optimized Cross-Coupling Reactions (Suzuki, Heck)

Due to the class-level reactivity advantage of the benzylic carbon-iodine bond, 1-iodo-1-phenylethane is a superior electrophile for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions [2]. Its high reactivity allows for milder reaction conditions and potentially higher yields compared to its bromo- or chloro- counterparts, making it the preferred substrate when high conversion is paramount and the cost of the iodide is justified by the value of the final product.

Precursor for CETP Inhibitors and Other Pharmaceuticals

The compound is cited as a key structural component or intermediate in the synthesis of complex organic molecules, including those described in patent literature for pharmaceutical applications such as CETP inhibitors [3]. Its unique combination of a benzylic iodide and a methyl group makes it a versatile building block for constructing more elaborate molecular architectures found in drug candidates.

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